9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde
Description
Historical Development of Pyrazoloquinazoline Research
The evolution of pyrazoloquinazoline chemistry began with early explorations of quinazoline derivatives as kinase inhibitors and DNA-intercalating agents. Initial work focused on simple quinazoline-2,4-diones, but the field advanced significantly with the introduction of pyrazole fusion. A pivotal study in 2011 demonstrated that pyrazolo[3,4-b]quinoline derivatives exhibit high translocator protein (TSPO) affinity, highlighting the scaffold's potential for neuroprotective applications. Subsequent research diversified substitution patterns, leading to compounds like pyrazolo[1,5-a]quinazolines with topoisomerase I inhibitory activity. The synthesis of 9-oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde in 2025 marked a breakthrough in optimizing both synthetic accessibility and molecular complexity.
Structural Significance of 9-Oxo-1,9-dihydro Pattern
The 9-oxo-1,9-dihydro configuration introduces critical electronic and steric features:
This partial saturation disrupts full aromaticity while maintaining π-stacking capabilities, as demonstrated in molecular docking studies of analogous compounds with DNA-topoisomerase complexes. The keto oxygen at position 9 serves as both hydrogen bond acceptor and dipole generator, critical for interaction with enzymatic active sites.
Relevance of 3-Carbaldehyde Functionality in Medicinal Chemistry
The 3-carbaldehyde group introduces three key attributes:
- Electrophilic Reactivity : Enables Schiff base formation with lysine residues, a mechanism exploited in covalent drug design.
- Derivatization Hub : Serves as synthetic handle for creating hydrazones (via condensation) or reduced alcohol derivatives.
- Conformational Lock : The planar aldehyde group restricts rotation about the C3-Cquinazoline bond, favoring bioactive conformations.
In pyrazolo[1,5-c]quinazolinones, analogous carbonyl groups have shown direct correlation between electronic properties and CDK9 inhibitory activity (R² = 0.89 in QSAR models). The 3-carbaldehyde's electron-withdrawing nature likely polarizes the heterocyclic system, enhancing interactions with kinase ATP-binding pockets.
Pharmacophore Analysis and Molecular Features
The compound's pharmacophore comprises three critical elements:
$$
\text{Pharmacophore Model} = \underbrace{\text{Pyrazoloquinazoline Core}}{\text{Planar binding}} + \underbrace{\text{9-Oxo Group}}{\text{H-bond anchor}} + \underbrace{\text{3-Carbaldehyde}}_{\text{Electrophilic site}}
$$
Key Interactions :
- Core Scaffold : π-π Stacking with tyrosine residues in kinase domains (observed in CDK2 cocrystals)
- 9-Oxo Group : Hydrogen bonding with backbone NH of glycine-356 in Top1-DNA complexes
- 3-Carbaldehyde : Covalent modification of cysteine-259 in β-tubulin (predicted via molecular dynamics)
Comparative molecular field analysis (CoMFA) of pyrazoloquinazoline derivatives reveals that the 3-carbaldehyde contributes 38% to total electrostatic potential fields, significantly influencing ligand-target complementarity. The aldehyde's van der Waals volume (23.7 ų) allows deep penetration into hydrophobic binding pockets while avoiding steric clashes.
Properties
IUPAC Name |
9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-6-7-5-12-14-10(7)13-9-4-2-1-3-8(9)11(14)16/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDMCUOKZICWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C(=CN3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[5,1-b]quinazoline core, followed by oxidation to introduce the oxo group at the 9-position and formylation to introduce the carbaldehyde group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2.1. Condensation Reactions
The aldehyde group undergoes condensation with:
-
Active methylene compounds : Reacts with malononitrile or ethyl cyanoacetate to form chalcone-like derivatives .
Example :
2.2. Reduction and Oxidation
-
Reduction : The aldehyde group is reduced to a hydroxymethyl group using NaBH₄/THF/MeOH .
-
Oxidation : Under strong oxidative conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid .
Notable Data :
-
Reduction of 3-carbaldehyde to 3-hydroxymethyl derivatives occurs in 20 min at room temperature .
-
Oxidation to 3-carboxylic acid derivatives enhances water solubility but reduces binding affinity at biological targets .
2.3. Cyclization and Ring Expansion
The pyrazole-quinazoline core participates in:
-
Friedel-Crafts hydroxyalkylation : Forms fused tricyclic systems with electron-rich aromatics .
-
Decarboxylation : Heating under acidic conditions removes the aldehyde group, yielding simpler pyrazoloquinazolines .
Example Pathway :
-
Decarboxylation : 3-carbaldehyde → 3-H derivative (HCl, 12M) .
-
Ring expansion : Reaction with hexamethylenetetramine (HMTA) yields 3-carboxyaldehyde intermediates .
Functionalization at the 9-Oxo Position
The 9-oxo group undergoes:
-
Alkylation : MeI/K₂CO₃ in DMF introduces methyl groups at position 4, altering hydrogen-bonding patterns .
-
Tautomerism : Stabilizes the 1,9-dihydro tautomer in polar solvents, confirmed by NMR .
Biological Activity Correlations
-
Anti-inflammatory activity : 3-Carbaldehyde derivatives show moderate inhibition of NF-κB in THP-1 cells (IC₅₀ ~50 µM) .
-
Structure-activity relationship (SAR) :
Spectroscopic Characterization
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde as an antitumor agent. For instance, research indicates that derivatives of this compound can act as protein tyrosine kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways that regulate cell division and survival. A series of compounds synthesized from this precursor showed promising inhibitory activity against various cancer cell lines, indicating its potential as a lead compound for further development .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. A study demonstrated that derivatives of pyrazolo[5,1-b]quinazolines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting that these compounds could be developed into effective antibacterial agents .
Synthesis Techniques
The synthesis of this compound often involves multi-component reactions that yield high purity and yield rates. For example, one method involves the reaction of bis(aldehydes) with 1H-pyrazole-3,5-diamine under specific conditions to produce various derivatives with enhanced biological activities .
Organic Electronics
This compound's unique electronic properties make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it serves as a building block for materials with improved charge transport properties .
Data Table: Summary of Biological Activities
Antitumor Evaluation
A specific study synthesized a series of compounds based on this compound and evaluated their antitumor activity against the SPAC1 cell line. The results indicated that modifications to the side chains significantly affected the inhibitory activity, with some compounds showing up to ten times higher efficacy compared to standard treatments .
Antibacterial Activity Assessment
In another case study focusing on antibacterial properties, researchers synthesized multiple derivatives from this compound and tested them against various bacterial strains using the disc diffusion method. The results confirmed that certain derivatives had MIC values significantly lower than those of existing antibiotics, indicating their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an antagonist to nerve growth factor (NGF) by preventing its binding to the p75 neurotrophin receptor (p75NTR). This interaction can modulate various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- The 3-carbaldehyde group offers unique reactivity for forming Schiff bases or hydrazones, unlike the acetylated or benzoylated derivatives in naphthopyrans .
Functional Comparison: Receptor Binding and Activity
Key Observations :
- Potency vs. Efficacy : The target compound’s carbaldehyde group may mimic the electronic effects of 4-substituents in 5-HT2B ligands (e.g., 1d’s bromine), but its potency would depend on conjugation with receptor residues. Antagonist behavior (as in 1k) could arise with bulky substituents near the aldehyde.
- Antimicrobial Potential: Unlike naphthopyrans, which rely on pyranopyrimidine derivatives for activity, the pyrazoloquinazoline scaffold may target bacterial enzymes via hydrogen bonding from the aldehyde group .
Biological Activity
9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde (often referred to as 9-Oxo-PQ) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of 9-Oxo-PQ can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H8N4O
- Molecular Weight : 216.21 g/mol
The compound features a pyrazoloquinazoline scaffold which is significant for its biological activities.
1. Anti-inflammatory Activity
Research has indicated that compounds within the pyrazoloquinazoline family exhibit notable anti-inflammatory properties. For instance, a study screened various derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Among the compounds tested, several demonstrated significant inhibition with IC50 values below 50 µM, suggesting their potential as anti-inflammatory agents .
Table 1: Anti-inflammatory Activity of Pyrazoloquinazoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 13i | <50 | Inhibition of NF-κB/AP-1 activity |
| 16 | <50 | Binding to MAPKs (ERK2, p38α, JNK3) |
2. Anticancer Activity
The anticancer potential of 9-Oxo-PQ and related compounds has been a focus of several studies. For example, derivatives have shown promising results against various cancer cell lines. A study highlighted that certain pyrazoloquinazoline derivatives exhibited cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 µM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 10c | HepG2 | 4.98 |
These compounds were also evaluated for their mechanism of inducing apoptosis in cancer cells, showing enhanced caspase-3 activity and morphological changes indicative of apoptotic processes .
3. Other Pharmacological Activities
Beyond anti-inflammatory and anticancer effects, pyrazoloquinazolines have been investigated for additional pharmacological activities:
- Antioxidant Activity : Certain derivatives have shown significant antioxidant properties through various assays including DPPH and ABTS.
- Antimicrobial Activity : Compounds have displayed efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model using carrageenan-induced paw edema, a specific derivative exhibited a reduction in edema by approximately 39% at a dose of 10 mg/kg without causing gastric ulcerogenic effects. This suggests the therapeutic potential of pyrazoloquinazolines in treating inflammatory conditions without severe side effects .
Case Study 2: Anticancer Mechanism Elucidation
A detailed investigation into the mechanism of action revealed that certain pyrazoloquinazoline derivatives could disrupt microtubule assembly in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This was evidenced by flow cytometry analysis which showed significant G1-phase arrest in treated cells .
Q & A
Q. What are the standard synthetic routes for 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde, and how are intermediates validated?
Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole precursors with quinazoline derivatives under acidic or catalytic conditions. For example:
- Step 1: React 3-amino-pyrazole-5-carbaldehyde with α,β-unsaturated ketones to form the pyrazoloquinazoline backbone via intramolecular cyclization .
- Step 2: Oxidize intermediates using agents like DMSO/HCl or Pd/C under reflux to introduce the 9-oxo group .
- Validation: Confirm intermediate structures via -NMR (e.g., pyrazole NH at δ 12.5–13.0 ppm) and LC-MS (M +1 ion at m/z 280–300) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 1 | AcOH, 80°C, 6h | 65–70 | -NMR: δ 8.2 (CHO) |
| 2 | DMSO/HCl, 100°C, 4h | 55–60 | IR: 1680 cm (C=O) |
Q. How are the anti-inflammatory or antiproliferative activities of this compound evaluated in vitro?
Methodological Answer:
- Anti-inflammatory assays: Use LPS-induced RAW 264.7 macrophages to measure COX-2 inhibition via ELISA (IC values typically 5–20 μM) .
- Antiproliferative assays: Employ MTT tests on cancer cell lines (e.g., HCT-116 or MCF-7) with dose ranges of 1–100 μM. Compare IC to reference kinase inhibitors like staurosporine .
- Mechanistic studies: Validate Pim-1 kinase inhibition via Western blot (phosphorylation of Bad at Ser) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like thiazole derivatives?
Methodological Answer:
- Optimization strategies:
- Byproduct analysis: Monitor reactions via TLC (silica gel, CHCl/MeOH 9:1) and isolate impurities using preparative HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Table 2: Byproduct Profiles Under Varied Conditions
| Condition | Major Byproduct | Yield Reduction (%) |
|---|---|---|
| Prolonged reflux | Thiazole adduct | 15–20 |
| High pH | Oxazole dimer | 25–30 |
Q. How to resolve contradictions in biological activity data (e.g., antiproliferative vs. kinase inhibition results)?
Methodological Answer:
Q. What computational methods predict the compound’s binding affinity for quinazoline-targeted enzymes?
Methodological Answer:
- Docking studies: Use AutoDock Vina to model interactions with Pim-1 kinase (PDB ID: 2O63). Focus on hydrogen bonding between the carbaldehyde group and Lys .
- MD simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2.0 Å indicates stable binding) .
- QSAR modeling: Coralate substituent electronic parameters (Hammett σ) with IC values to design analogs with improved potency .
Q. How to address solubility challenges in biological assays?
Methodological Answer:
- Solubility enhancers: Use DMSO/PEG-400 mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes .
- Pro-drug approach: Synthesize phosphate esters at the aldehyde group (hydrolyzed in vivo) to improve aqueous solubility .
- Analytical validation: Confirm solubility via nephelometry (saturated solution in PBS, pH 7.4) .
Q. What safety protocols are critical for handling this compound during scale-up?
Methodological Answer:
Q. How to validate the compound’s stability under long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
